![molecular formula C16H23NOS B14591651 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol CAS No. 61464-14-0](/img/structure/B14591651.png)
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of three methyl groups, a phenylsulfanyl group, and an ethenyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl groups and the phenylsulfanyl group. The ethenyl group is then added through a series of reactions involving reagents such as Grignard reagents or organolithium compounds. The final step often involves the hydroxylation of the piperidine ring to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall structure allows it to fit into specific binding sites, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Lacks the phenylsulfanyl and ethenyl groups, resulting in different chemical properties and biological activities.
4-Phenylpiperidin-4-ol: Lacks the methyl and ethenyl groups, leading to variations in its reactivity and applications.
1,2,5-Trimethyl-4-phenylpiperidin-4-ol:
Uniqueness
1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenylsulfanyl and ethenyl groups distinguishes it from other piperidine derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61464-14-0 |
|---|---|
Formule moléculaire |
C16H23NOS |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1,2,5-trimethyl-4-(2-phenylsulfanylethenyl)piperidin-4-ol |
InChI |
InChI=1S/C16H23NOS/c1-13-12-17(3)14(2)11-16(13,18)9-10-19-15-7-5-4-6-8-15/h4-10,13-14,18H,11-12H2,1-3H3 |
Clé InChI |
YYPKHTALKGIIPR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1C)C)(C=CSC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
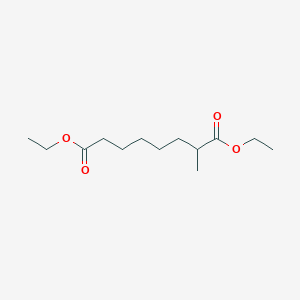
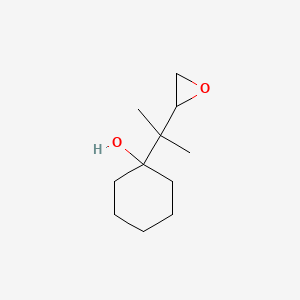
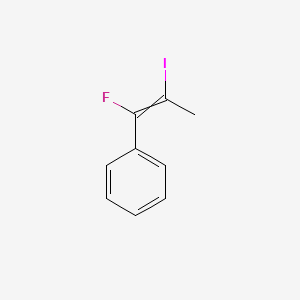
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
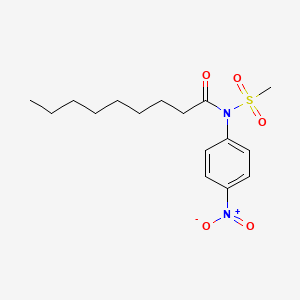
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
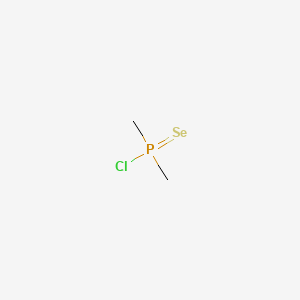
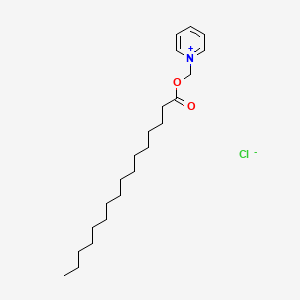
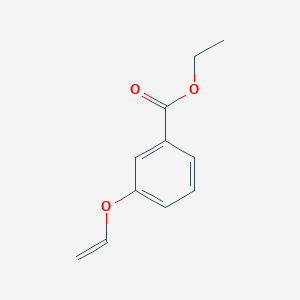
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
